molecular formula C11H8FNO B12847778 1-(5-Fluoroisoquinolin-8-yl)ethan-1-one

1-(5-Fluoroisoquinolin-8-yl)ethan-1-one

Cat. No.: B12847778
M. Wt: 189.19 g/mol
InChI Key: IUYUAOTUTRKBPT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Fluoroisoquinolin-8-yl)ethan-1-one typically involves the fluorination of isoquinoline derivatives. One common method is the photoredox Minisci-type hydroxyfluoroalkylation of isoquinolines with N-trifluoroethoxyphthalimide . This reaction is carried out under photocatalytic conditions using LED light sources and specific solvents such as dimethylacetamide (DMA) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluoroisoquinolin-8-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted isoquinoline derivatives.

Scientific Research Applications

1-(5-Fluoroisoquinolin-8-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(5-Fluoroisoquinolin-8-yl)ethan-1-one is not well-documented. like other isoquinoline derivatives, it is likely to interact with various molecular targets, including enzymes and receptors, through its fluorinated aromatic structure. The exact pathways and molecular targets involved in its biological activities are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Fluoroisoquinolin-8-yl)ethan-1-one is unique due to its specific fluorination pattern on the isoquinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C11H8FNO

Molecular Weight

189.19 g/mol

IUPAC Name

1-(5-fluoroisoquinolin-8-yl)ethanone

InChI

InChI=1S/C11H8FNO/c1-7(14)8-2-3-11(12)9-4-5-13-6-10(8)9/h2-6H,1H3

InChI Key

IUYUAOTUTRKBPT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C2C=NC=CC2=C(C=C1)F

Origin of Product

United States

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